PI3K‑Independent Mechanism: Direct Comparison with Phosphatidylinositol‑Analog Akt Inhibitors
Unlike phosphatidylinositol‑analog‑based Akt inhibitors (Sigma Cat. Nos. 124005, 124008, 124009), which inhibit PI3K directly, (E/Z)-AKT inhibitor IV does not suppress PI3K activity. In cell‑based assays using PTEN‑null cells, the compound inhibits FOXO1a nuclear export with an IC₅₀ of 625 nM while leaving PI3K function intact . In contrast, the phosphatidylinositol analogs inhibit PI3K‑mediated Akt phosphorylation at concentrations that overlap with their cellular toxicity profiles, complicating pathway dissection .
| Evidence Dimension | PI3K inhibition |
|---|---|
| Target Compound Data | No PI3K inhibition; IC₅₀ (FOXO1a nuclear export) = 625 nM |
| Comparator Or Baseline | Phosphatidylinositol‑analog inhibitors (Sigma 124005, 124008, 124009): direct PI3K inhibition |
| Quantified Difference | Qualitative – PI3K activity unaffected vs. directly inhibited |
| Conditions | PTEN‑null cell lines; FOXO1a subcellular localization assay |
Why This Matters
Allows selective dissection of PI3K‑dependent vs. PI3K‑independent Akt signaling events, a feature unavailable with pan‑PI3K/Akt inhibitors.
